molecular formula C12H17N5 B12135325 6-(3,5-dimethylpiperidin-1-yl)-9H-purine

6-(3,5-dimethylpiperidin-1-yl)-9H-purine

Número de catálogo: B12135325
Peso molecular: 231.30 g/mol
Clave InChI: VTTAFBQMAUOSRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine is a synthetic organic compound characterized by a purine core substituted with a 3,5-dimethylpiperidinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 3,5-dimethylpiperidine.

    Nucleophilic Substitution: The purine derivative undergoes nucleophilic substitution with 3,5-dimethylpiperidine under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.

Industrial Production Methods

For large-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic systems to improve yield and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

    Catalysis: Used as a ligand in catalytic systems for organic transformations.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting diseases like cancer and infectious diseases.

    Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mecanismo De Acción

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or neurotransmission.

    Effects: Inhibition of enzyme activity or receptor signaling, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

    6-(3,5-Dimethylpiperidin-1-yl)pyridin-3-amine: Similar structure but with a pyridine core.

    6-(3,5-Dimethylpiperidin-1-yl)-1,3,5-triazine: Contains a triazine ring instead of a purine.

Uniqueness

    Structural Features: The purine core provides unique binding properties compared to pyridine or triazine derivatives.

    Biological Activity: Exhibits distinct biological activities due to its specific molecular interactions.

Propiedades

Fórmula molecular

C12H17N5

Peso molecular

231.30 g/mol

Nombre IUPAC

6-(3,5-dimethylpiperidin-1-yl)-7H-purine

InChI

InChI=1S/C12H17N5/c1-8-3-9(2)5-17(4-8)12-10-11(14-6-13-10)15-7-16-12/h6-9H,3-5H2,1-2H3,(H,13,14,15,16)

Clave InChI

VTTAFBQMAUOSRB-UHFFFAOYSA-N

SMILES canónico

CC1CC(CN(C1)C2=NC=NC3=C2NC=N3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.